2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound with potential applications in medicinal chemistry and biological research. This compound features a piperidine ring, which is significant in various pharmacological activities. The compound's structure includes an amino group and a benzyl substituent, contributing to its biological interactions.
The compound is synthesized from readily available starting materials through multi-step organic reactions. It is often studied in the context of drug development and biological activity, particularly concerning neurological disorders.
This compound belongs to the class of amino ketones and piperidine derivatives. Its structural complexity allows it to interact with various biological targets, making it a candidate for further research in pharmacology.
The synthesis of 2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular formula for 2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one is . The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | 2-amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one |
| InChI Key | QOKZJPPMIXCQIK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(CC2=CC=CC=C2)C(C)C)N |
The compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups, which influence its chemical reactivity and biological activity.
2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one can undergo several chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with biological targets, particularly receptors involved in neurotransmission. The compound may act as an inhibitor or modulator in signaling pathways related to neurological functions.
Research indicates that compounds similar to this one can impact pathways associated with phospholipase A2 activity, which is crucial for lipid metabolism and cellular signaling .
The physical properties include:
Key chemical properties encompass:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are critical for understanding how the compound behaves under various conditions, influencing its application in scientific research.
2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one has several notable applications:
This compound's versatility makes it an important subject for ongoing research within medicinal chemistry and related fields.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 84359-15-9